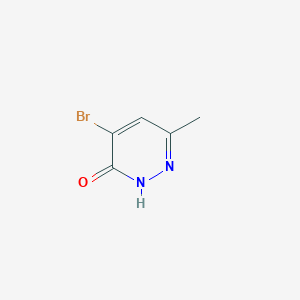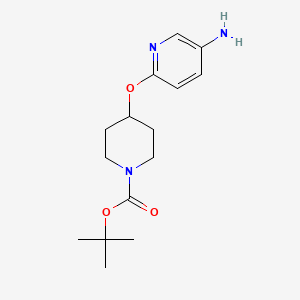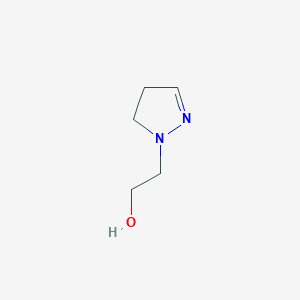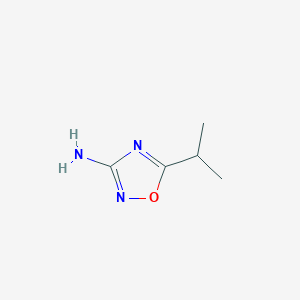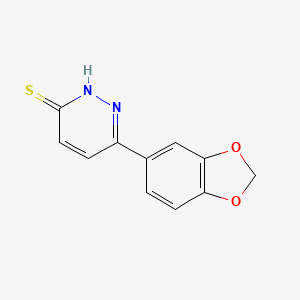
1-アリル-2-(4-ブロモフェニル)-ピロリジン
概要
説明
“1-Allyl-2-(4-bromo-phenyl)-pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 1-position with an allyl group (a carbon chain with a carbon-carbon double bond) and at the 2-position with a 4-bromo-phenyl group (a phenyl ring with a bromine atom at the 4-position) .
Molecular Structure Analysis
The molecular structure of “1-Allyl-2-(4-bromo-phenyl)-pyrrolidine” would be characterized by the presence of the pyrrolidine ring, the allyl group, and the 4-bromo-phenyl group. The bromine atom would add significant weight to the molecule due to its high atomic mass .Chemical Reactions Analysis
The chemical reactivity of “1-Allyl-2-(4-bromo-phenyl)-pyrrolidine” would be influenced by the functional groups present in the molecule. The allyl group could potentially undergo reactions typical of alkenes, such as addition reactions. The bromine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Allyl-2-(4-bromo-phenyl)-pyrrolidine” would depend on factors such as its molecular structure and the functional groups it contains. For example, the presence of the bromine atom could potentially increase the compound’s density and boiling point .科学的研究の応用
化学センサー
1-アリル-2-(4-ブロモフェニル)-ピロリジンの電子特性は、化学センサーでの使用に適しています。これらのセンサーは、特定の化学物質や環境変化を検出することができ、汚染物質や有害物質の監視に不可欠です。
上記の各用途は、1-アリル-2-(4-ブロモフェニル)-ピロリジンの独自の化学構造を活用しており、さまざまな分野における科学研究におけるその汎用性と重要性を示しています。 この化合物は主に実験および研究用途で入手可能ですが 、その潜在的な用途は、幅広い科学分野にわたります。
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c1-2-9-15-10-3-4-13(15)11-5-7-12(14)8-6-11/h2,5-8,13H,1,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICXHYGAAWTGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679994 | |
| Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-21-8 | |
| Record name | 2-(4-Bromophenyl)-1-(2-propen-1-yl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-(prop-2-en-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

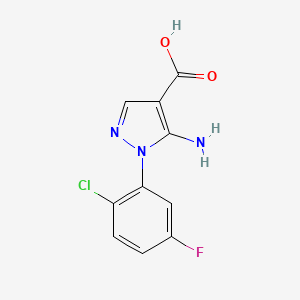
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)
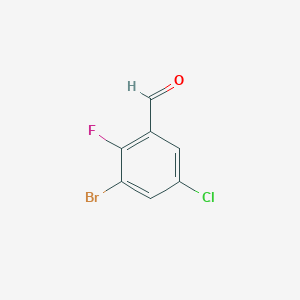
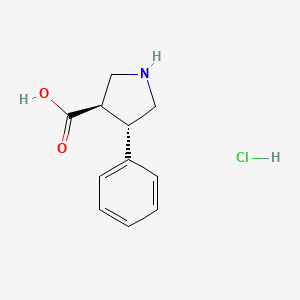
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)
